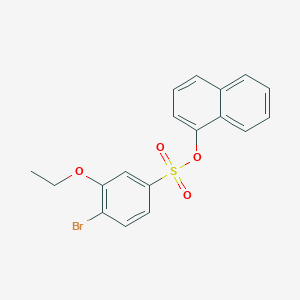
Naphthalen-1-yl 4-bromo-3-ethoxybenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-1-yl 4-bromo-3-ethoxybenzene-1-sulfonate is a complex organic compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse chemical properties and wide range of applications in various fields such as chemistry, biology, medicine, and industry. The structure of this compound includes a naphthalene ring fused with a benzene ring, which is further substituted with bromine, ethoxy, and sulfonate groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl 4-bromo-3-ethoxybenzene-1-sulfonate typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-3-ethoxybenzenesulfonyl chloride with naphthalen-1-ol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalen-1-yl 4-bromo-3-ethoxybenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The sulfonate group can be reduced to form sulfinates or sulfides.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of naphthalen-1-yl 4-azido-3-ethoxybenzene-1-sulfonate.
Oxidation: Formation of naphthalen-1-yl 4-bromo-3-formylbenzene-1-sulfonate.
Reduction: Formation of naphthalen-1-yl 4-bromo-3-ethoxybenzene-1-sulfinate.
Aplicaciones Científicas De Investigación
Naphthalen-1-yl 4-bromo-3-ethoxybenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of Naphthalen-1-yl 4-bromo-3-ethoxybenzene-1-sulfonate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The sulfonate group can interact with amino acid residues in proteins, leading to conformational changes and loss of function .
Comparación Con Compuestos Similares
Similar Compounds
- Naphthalen-1-ylmethanamine;hydrobromide
- 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone
- N-(Naphthalen-1-yl) phenazine-1-carboxamide
Uniqueness
Naphthalen-1-yl 4-bromo-3-ethoxybenzene-1-sulfonate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the bromine, ethoxy, and sulfonate groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various research fields .
Propiedades
Fórmula molecular |
C18H15BrO4S |
|---|---|
Peso molecular |
407.3 g/mol |
Nombre IUPAC |
naphthalen-1-yl 4-bromo-3-ethoxybenzenesulfonate |
InChI |
InChI=1S/C18H15BrO4S/c1-2-22-18-12-14(10-11-16(18)19)24(20,21)23-17-9-5-7-13-6-3-4-8-15(13)17/h3-12H,2H2,1H3 |
Clave InChI |
XFJAVPKFOLKEQK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC3=CC=CC=C32)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine](/img/structure/B12267710.png)
![1-[(2-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide](/img/structure/B12267718.png)
![4-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12267727.png)
![6-methoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B12267728.png)
![5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1-methyl-1H-1,2,4-triazole](/img/structure/B12267729.png)
![N-tert-butyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B12267732.png)
![4-Chloro-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12267735.png)
![N-methyl-N-[1-(quinolin-4-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12267740.png)
![N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)cyclopropanecarboxamide](/img/structure/B12267751.png)
![N-[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12267762.png)
![5-ethyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12267766.png)
![N-cyclobutyl-N,7-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B12267769.png)
![4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12267774.png)
![4-(6-{4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B12267780.png)
